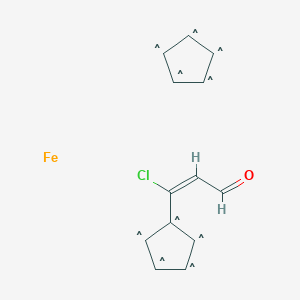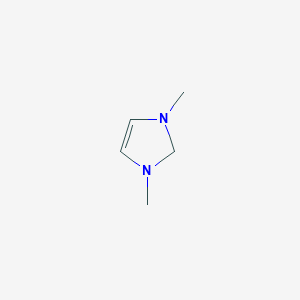
tellanylidenepraseodymium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tellanylidenepraseodymium is a compound formed by the rare-earth metal praseodymium and tellurium It belongs to the family of rare-earth tritellurides, which are known for their unique physical and chemical properties
准备方法
Synthetic Routes and Reaction Conditions: tellanylidenepraseodymium can be synthesized through various methods, including solid-state reactions and chemical vapor transport. One common method involves the direct reaction of praseodymium metal with tellurium in a sealed quartz tube under vacuum. The reaction is typically carried out at high temperatures, around 800-1000°C, to ensure complete formation of the compound.
Industrial Production Methods: While specific industrial production methods for praseodymium tritelluride are not well-documented, the general approach involves high-temperature synthesis in controlled environments to ensure purity and consistency. The use of advanced techniques such as spark plasma sintering may also be employed to produce high-quality praseodymium tritelluride for industrial applications.
化学反应分析
Types of Reactions: tellanylidenepraseodymium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique electronic structure of praseodymium and the bonding characteristics of tellurium.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as nitric acid or hydrogen peroxide. The reaction typically occurs at elevated temperatures to facilitate the formation of praseodymium oxides and tellurium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or lithium aluminum hydride. These reactions often require high temperatures and inert atmospheres to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of tellurium atoms with other chalcogenides or halides. These reactions are typically carried out in solution or molten states to ensure complete substitution.
Major Products Formed: The major products formed from these reactions include praseodymium oxides, tellurium oxides, and various substituted praseodymium compounds, depending on the specific reagents and conditions used.
科学研究应用
tellanylidenepraseodymium has a wide range of scientific research applications, including:
Thermoelectric Materials: this compound is studied for its thermoelectric properties, which make it a potential candidate for converting heat into electrical energy.
Charge Density Wave Studies: This compound is used to study charge density waves (CDWs), which are periodic modulations of the electron density in a material.
Catalysis: this compound and its derivatives are explored for their catalytic properties, particularly in oxidation and reduction reactions.
作用机制
The mechanism of action of praseodymium tritelluride in its various applications is primarily based on its electronic structure and bonding characteristics. In thermoelectric applications, the compound’s ability to maintain a high Seebeck coefficient, low electrical resistivity, and low thermal conductivity is crucial for efficient energy conversion . In charge density wave studies, the interaction between praseodymium and tellurium atoms leads to the formation of periodic electron density modulations, which are essential for understanding the material’s electronic properties .
相似化合物的比较
Lanthanum Tritelluride (LaTe3): Known for its high thermoelectric performance and charge density wave properties.
Neodymium Tritelluride (NdTe3): Studied for its magnetic and electronic properties, as well as its potential in thermoelectric applications.
Uniqueness of Praseodymium Tritelluride: tellanylidenepraseodymium stands out due to its unique combination of high thermoelectric efficiency and strong charge density wave characteristics. Its ability to undergo various chemical reactions and form stable compounds further enhances its versatility in scientific research and industrial applications.
属性
IUPAC Name |
tellanylidenepraseodymium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pr.Te |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOOGVCIIFHIPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te]=[Pr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Te]=[Pr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PrTe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;manganese(2+)](/img/structure/B1143733.png)
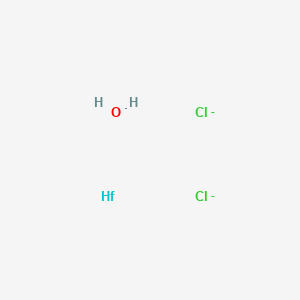

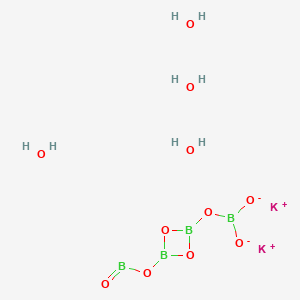
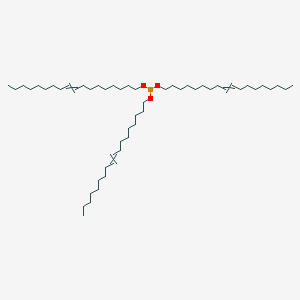



![N-[(4-Bromophenyl)methyl]-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate](/img/structure/B1143747.png)


